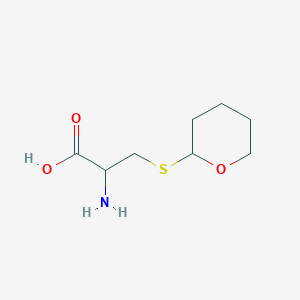

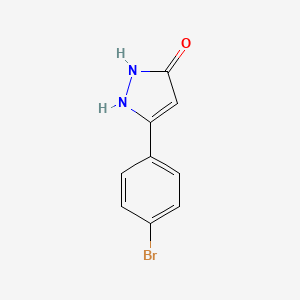

3-(4-Bromophenyl)-1H-pyrazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

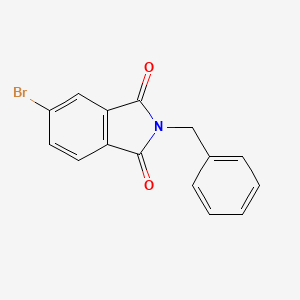

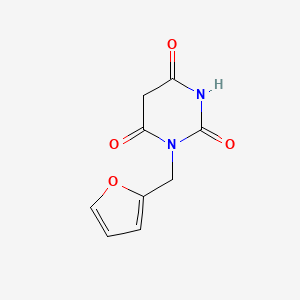

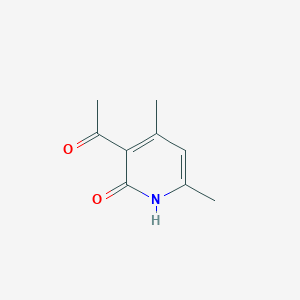

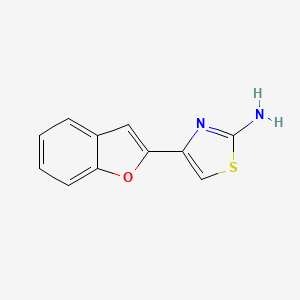

The compound "3-(4-Bromophenyl)-1H-pyrazol-5-ol" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The presence of a bromine atom on the phenyl ring at the 4-position and a hydroxyl group at the 5-position on the pyrazole ring suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

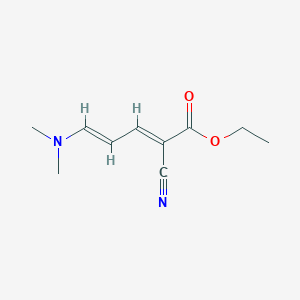

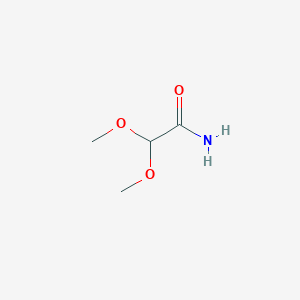

The synthesis of related pyrazole compounds often involves the treatment of precursor molecules with reagents that can facilitate the formation of the pyrazole ring. For example, the synthesis of "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole" was achieved by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide, indicating a possible pathway for the methylation of hydroxyl groups in such compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically investigated using spectroscopic methods and theoretical calculations. For instance, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of similar compounds have been investigated using both experimental techniques and theoretical calculations, such as DFT (Density Functional Theory) . These studies provide insights into the geometrical parameters, stability, and charge distribution within the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group, for example, can undergo further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The hydroxyl group can be transformed into more stable groups like methoxy for subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, optical properties, and nonlinear optical properties, are often studied to understand their potential applications. For example, the solvatochromic and single-crystal studies of a related compound showed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on the compound's photophysical properties . Additionally, the nonlinear optical properties of these compounds can be attributed to small energy gaps between the frontier molecular orbitals .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents in Cancer Treatment

3-(4-Bromophenyl)-1H-pyrazol-5-ol and its derivatives have significant implications in cancer research. A study by Ananda et al. (2017) synthesized novel pyrazole derivatives and tested them for cytotoxic effects against various cancer cell lines. One such derivative, 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, showed potent cytotoxicity against breast cancer and leukemic cells, highlighting its potential as a small molecule inhibitor for leukemia and breast cancer treatment. The study emphasized its ability to induce apoptosis in cancer cells, underlining the importance of pyrazole derivatives in developing cancer therapies (Ananda et al., 2017).

Fluorescence and Spectral Analysis

Pyrazoline derivatives, including those with this compound, have been analyzed for their fluorescence properties. Ibrahim et al. (2016) synthesized new pyrazoline derivatives and studied their fluorescence emission, observing emissions in the blue region of the visible spectrum. This research is significant for the development of compounds with specific optical properties, which can have applications in materials science and molecular imaging (Ibrahim et al., 2016).

Synthesis and Structural Characterization

In the realm of synthetic chemistry, the synthesis and characterization of pyrazole derivatives are crucial. Nedzelskytė et al. (2007) described the synthesis of mono- and dibromo-derivatives of 1-phenylpyrazol-3-ol, including 4-bromo-1-(4-bromophenyl)pyrazol-3-ol. This study contributed detailed spectroscopic data essential for further applications in pharmaceutical and material sciences (Nedzelskytė et al., 2007).

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Sherkar and Bhandarkar (2015) synthesized 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles and found them to exhibit excellent antimicrobial activities. This research suggests the potential of such compounds in developing new antimicrobial agents (Sherkar & Bhandarkar, 2015).

Photophysical Studies

Photophysical properties of pyrazole derivatives are another area of interest. Singh et al. (2013) determined the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde using X-ray diffraction and investigated its emission spectrum. Such studies are integral to the development of new materials with specific optical properties (Singh et al., 2013).

Wirkmechanismus

Target of Action

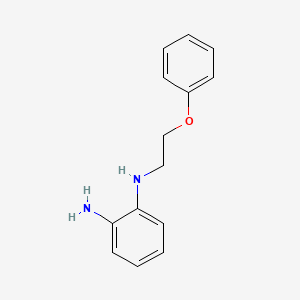

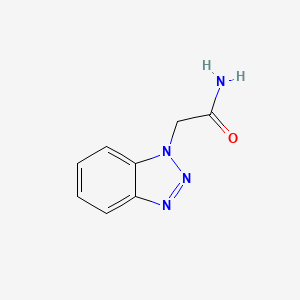

Related compounds such as pyrazoline derivatives have been shown to interact with various biological targets, including acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .

Mode of Action

It’s worth noting that related compounds have been shown to inhibit the enzymatic activity of ache . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes and body movement impairment .

Biochemical Pathways

Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for oxidative injury .

Result of Action

Related compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEUMLZXCZNYEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340908 |

Source

|

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

367928-57-2 |

Source

|

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)